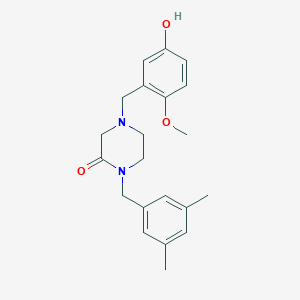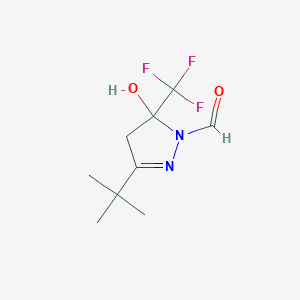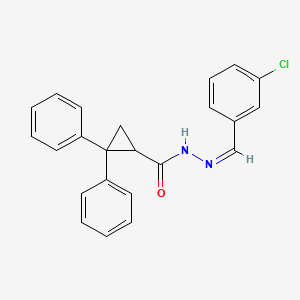
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea, also known as EFU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EFU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea works by inhibiting the activity of Aurora kinase A, which is a protein that plays a crucial role in cell division. Aurora kinase A is overexpressed in many types of cancer, making it a promising target for cancer therapy. This compound binds to the ATP-binding site of Aurora kinase A, preventing it from phosphorylating its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound has also been shown to have low toxicity in animal models, making it suitable for in vivo studies. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea. One direction is to develop more water-soluble derivatives of this compound, which can increase its effectiveness in certain experiments. Another direction is to study the potential use of this compound in combination therapy with other cancer drugs. This compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases. Further studies are needed to explore the full potential of this compound in these areas.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to increase yield and purity, making it suitable for various applications. This compound works by inhibiting the activity of Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have low toxicity and promising anti-cancer and anti-inflammatory effects. Further studies are needed to explore the full potential of this compound in these areas.
Synthesemethoden
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea can be synthesized through a one-pot reaction of 4-fluoro-2-nitroaniline and 4-ethoxyphenyl isocyanate in the presence of a base and a catalyst. The reaction yields this compound as a white crystalline solid with a high yield and purity. The synthesis method of this compound has been optimized to increase the yield and purity of the compound, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-N'-(4-fluoro-2-methylphenyl)urea has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound works by inhibiting the activity of a protein called Aurora kinase A, which is overexpressed in many types of cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-14-7-5-13(6-8-14)18-16(20)19-15-9-4-12(17)10-11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFFNQZUGYOXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)

![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![7-(4-chlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5323769.png)
![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)

